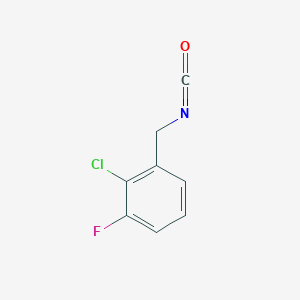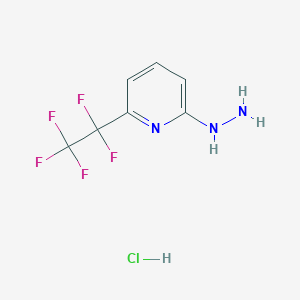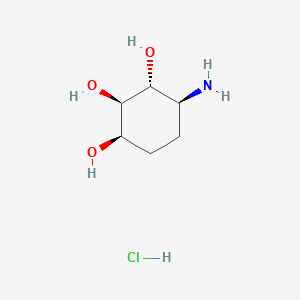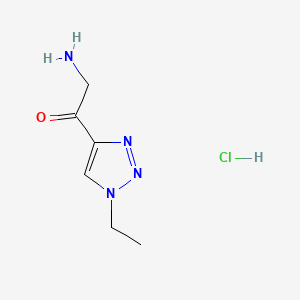
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro, fluoro, and isocyanatomethyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene typically involves the introduction of the isocyanatomethyl group to a pre-functionalized benzene ring. One common method involves the reaction of 2-chloro-1-fluoro-3-(methyl)benzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent safety measures are implemented to handle hazardous reagents like phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro groups can be substituted by nucleophiles such as amines or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Addition Reactions: The isocyanate group can participate in addition reactions with alcohols or amines to form urethanes or ureas.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Electrophilic Aromatic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation, typically under acidic conditions.
Addition Reactions: Alcohols or amines in the presence of a catalyst such as dibutyltin dilaurate (DBTDL) at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonic acid derivatives.
Addition Reactions: Formation of urethanes or ureas.
Applications De Recherche Scientifique
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Material Science: Utilized in the development of polymers and advanced materials with specific properties.
Pharmaceuticals: Potential intermediate in the synthesis of pharmaceutical compounds.
Agricultural Chemicals: Used in the synthesis of agrochemicals such as herbicides and pesticides.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of stable products. The chloro and fluoro groups can undergo substitution reactions, altering the electronic properties of the benzene ring and influencing its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Chloro-3-fluoro-2-(isocyanatomethyl)benzene
- 2-Chloro-4-fluoro-1-(isocyanatomethyl)benzene
- 4-Fluorobenzyl isocyanate
Uniqueness
2-Chloro-1-fluoro-3-(isocyanatomethyl)benzene is unique due to the specific positioning of the chloro, fluoro, and isocyanatomethyl groups on the benzene ring. This unique arrangement imparts distinct reactivity and properties compared to its analogs. For instance, the presence of both electron-withdrawing (chloro and fluoro) and electron-donating (isocyanatomethyl) groups can lead to unique electronic effects, influencing its behavior in chemical reactions.
Propriétés
Numéro CAS |
2649058-19-3 |
|---|---|
Formule moléculaire |
C8H5ClFNO |
Poids moléculaire |
185.58 g/mol |
Nom IUPAC |
2-chloro-1-fluoro-3-(isocyanatomethyl)benzene |
InChI |
InChI=1S/C8H5ClFNO/c9-8-6(4-11-5-12)2-1-3-7(8)10/h1-3H,4H2 |
Clé InChI |
GPAUVBOOLNGINP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)Cl)CN=C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}acetic acid hydrochloride](/img/structure/B13514235.png)

![7-(Prop-2-enoyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxylicacid](/img/structure/B13514251.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B13514252.png)




![5-({[(Tert-butoxy)carbonyl]amino}methyl)naphthalene-1-carboxylicacid](/img/structure/B13514286.png)
![2-[(Tert-butoxycarbonyl)amino]-5-phenylthiophene-3-carboxylic acid](/img/structure/B13514292.png)


![rac-1-[(3R,4S)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-(5-chloro-3-methyl-1,2-oxazol-4-yl)propan-1-one hydrochloride, trans](/img/structure/B13514313.png)
